molecular formula C10H12BrNO2S B1518624 2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione CAS No. 1157455-39-4

2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione

Cat. No.: B1518624
CAS No.: 1157455-39-4
M. Wt: 290.18 g/mol
InChI Key: IAMBIPANMJYCMV-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methylphenyl)-1,2-thiazolidine-1,1-dione is a useful research compound. Its molecular formula is C10H12BrNO2S and its molecular weight is 290.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • Hybrid molecules containing the thiazolidine-2,4-dione scaffold, including those with bromoacryloylamido moieties, have been shown to suppress proliferation of human myeloid leukemia cells by inducing apoptosis through caspase activation and cytochrome c release (Romagnoli et al., 2013).
  • Certain benzylidene-thiazolidinedione derivatives selectively exhibit cytotoxic and genotoxic activities against lung carcinoma cells without affecting peripheral blood mononuclear cells (Rodrigues et al., 2018).

Antimicrobial Activity

  • Novel succinimide derivatives, including those with bromophenyl groups, demonstrated promising in vitro antifungal activities against a broad spectrum of fungi (Cvetković et al., 2019).
  • Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential for novel antibacterial agents (Trotsko et al., 2018).

Anti-inflammatory Activity

  • Thiazolidinediones (TZDs), including derivatives of the target compound, have been studied for their potential as anti-inflammatory agents, showing promise in inhibiting cell activation and promoting endothelial function (Rudnicki et al., 2016).

Hypoglycemic Activity

  • Thiazolidinedione derivatives have been explored for their anti-hyperglycemic and anti-hyperlipidemic properties, showing significant effects comparable to standard treatments for type 2 diabetes (Shrivastava et al., 2016).

Properties

IUPAC Name

2-(5-bromo-2-methylphenyl)-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-8-3-4-9(11)7-10(8)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMBIPANMJYCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)N2CCCS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.